Diethyl 4-methoxybenzalmalonate

Catalog No.
S749980
CAS No.
6768-23-6
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-methoxybenzalmalonate

CAS Number

6768-23-6

Product Name

Diethyl 4-methoxybenzalmalonate

IUPAC Name

diethyl propanedioate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3

InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)OCC

solubility

In water, 20 g/L at 20 °C
Miscible with ethanol, ether; very soluble in acetone, benzene
Soluble in chloroform
Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C
23.2 mg/mL at 37 °C
Solubility in water, g/l at 20 °C: 20 (moderate)
soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil
1 mL in 1.5 mL 60% alcohol (in ethanol)

Canonical SMILES

CCOC(=O)CC(=O)OCC

Organic Synthesis:

  • Precursor for Heterocyclic Compounds

    Diethyl 4-methoxybenzalmalonate serves as a versatile building block for synthesizing various heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. Through reactions like cyclization and condensation, it can be used to synthesize diverse heterocycles, including pyrazoles, pyridines, and pyrones. These heterocycles have numerous applications in medicinal chemistry, materials science, and agriculture [, ].

  • Claisen Condensation

    This compound can participate in Claisen condensation reactions, a fundamental tool in organic synthesis for creating β-ketoesters. These β-ketoesters are valuable intermediates in the synthesis of various complex molecules, including pharmaceuticals, natural products, and polymers [].

Medicinal Chemistry:

  • Development of Novel Drugs: The presence of the methoxy group (OCH3) and the aromatic ring in Diethyl 4-methoxybenzalmalonate provides a reactive scaffold for exploring potential biological activities. Researchers have investigated its use in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. However, further research is needed to fully understand its potential therapeutic effects [, ].

Diethyl 4-methoxybenzalmalonate is an organic compound characterized by the presence of a methoxy group and a malonate structure. It is derived from diethyl malonate, a well-known compound in organic chemistry, which serves as a versatile building block for various synthetic applications. The specific structure of diethyl 4-methoxybenzalmalonate includes a 4-methoxybenzaldehyde moiety attached to the malonate framework, providing it with unique chemical properties and reactivity patterns.

  • Precursor for other compounds: DEMB could be a valuable precursor for synthesizing various derivatives by modifying the functional groups.
  • Building block in organic synthesis: The malonate group might be exploited for carbon chain extension reactions in organic synthesis [].
Typical of malonates and aldehydes:

  • Knoevenagel Condensation: This reaction involves the condensation of diethyl 4-methoxybenzalmalonate with active methylene compounds to form α,β-unsaturated carbonyl compounds. This is facilitated by a base, leading to the formation of products that are useful in further synthetic pathways .
  • Decarboxylation: Under certain conditions, diethyl 4-methoxybenzalmalonate can undergo decarboxylation, resulting in the formation of substituted acetic acids .
  • Claisen Condensation: Similar to other esters, it can also undergo Claisen condensation reactions, where it reacts with another ester in the presence of a strong base to form β-keto esters .

The synthesis of diethyl 4-methoxybenzalmalonate typically involves several steps:

  • Formation of Diethyl Malonate: This is achieved through the esterification of malonic acid with ethanol.
  • Benzaldehyde Reaction: The next step involves reacting diethyl malonate with 4-methoxybenzaldehyde in the presence of a base (such as sodium ethoxide) to facilitate the Knoevenagel condensation, leading to the formation of diethyl 4-methoxybenzalmalonate .

This multi-step synthesis allows for the introduction of various substituents on the aromatic ring, providing a pathway for generating diverse derivatives.

Diethyl 4-methoxybenzalmalonate finds applications in various fields:

  • Synthetic Chemistry: It is used as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Material Science: The compound may serve as a precursor for polymers or other materials due to its reactive functional groups.
  • Biological Research: Its derivatives are explored for potential therapeutic applications, particularly in drug development targeting specific diseases .

Interaction studies involving diethyl 4-methoxybenzalmalonate primarily focus on its reactivity with various nucleophiles and electrophiles. For example, it can react with amines or other nucleophiles to form amides or substituted products. Additionally, its interactions in biological systems could be investigated using assays that assess its inhibitory effects on enzymes or its binding affinity to biological receptors .

Several compounds share structural similarities with diethyl 4-methoxybenzalmalonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diethyl MalonateDicarboxylic Acid DerivativeVersatile building block for various synthetic routes.
Ethyl 4-MethoxybenzoateEsterLacks the malonate structure but shares methoxy group.
Benzylidene MalononitrileMalononitrile DerivativeContains nitrile group; used in different synthetic pathways.
Diethyl BenzylmalonateDicarboxylic Acid DerivativeSubstituted at different positions on the aromatic ring.

Diethyl 4-methoxybenzalmalonate stands out due to its specific structural features that combine both an aldehyde and a malonic acid derivative, allowing for unique reactivity patterns not found in simpler esters or aldehydes.

Molecular Architecture and Stereochemical Configuration

Diethyl 4-methoxybenzalmalonate exhibits a planar α,β-unsaturated ketone system, with the 4-methoxyphenyl group conjugated to the malonic ester moiety. The molecular formula is C₁₅H₁₈O₅, with a molecular weight of 278.30 g/mol. Key structural features include:

  • 4-Methoxyphenyl group: Electron-donating methoxy substituent at the para position, enhancing resonance stabilization of the conjugated system.
  • Diethyl malonate core: Two ethyl ester groups attached to a central carbon, enabling nucleophilic addition reactions.

The stereochemical configuration is achiral, as the compound lacks stereogenic centers.

Table 1: Physical Properties of Diethyl 4-Methoxybenzalmalonate

PropertyValueSource
Boiling Point156–158°C (0.1 mmHg)
Density1.141 g/cm³
Flash Point158.5°C
LogP2.20

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for diethyl 4-methoxybenzalmalonate is limited, but related benzylidenemalonates (e.g., dimethyl 4-methoxybenzylidenemalonate) provide insights into conformational behavior. These compounds typically adopt a transoid geometry in the crystalline state, with the methoxy group positioned orthogonally to the malonic ester plane to minimize steric hindrance.

Key observations include:

  • Conformational flexibility: The ethyl ester groups exhibit rotational freedom, allowing adjustment to minimize intermolecular interactions.
  • Hydrogen bonding: Potential for weak C–H···O interactions between ethyl ester groups and aromatic protons, though no explicit crystallographic evidence is reported for this compound.

Comparative Conformational Analysis

CompoundSpace GroupKey Conformational FeatureSource
Diethyl 4-methoxybenzalmalonateNot reportedLikely transoid geometry
Dimethyl 4-methoxybenzylidenemalonateP-1Coplanar phenyl and ester groups
Diethyl benzylidenemalonateNot reportedConjugated α,β-unsaturated system

Comparative Structural Analysis with Benzylidene Malonate Derivatives

Diethyl 4-methoxybenzalmalonate differs from unsubstituted benzylidenemalonates (e.g., diethyl benzylidenemalonate, CAS 5292-53-5) in electronic and steric properties due to the methoxy substituent.

Table 2: Structural and Reactivity Comparison

PropertyDiethyl 4-MethoxybenzalmalonateDiethyl Benzylidenemalonate
Electron-donating groupPara-methoxyNone
Reactivity toward nucleophilesEnhanced due to resonance stabilizationModerate
UV absorptionExtended π-conjugationLimited
StabilityHigher (methoxy protection)Moderate

The methoxy group increases the compound’s electron density, making it more reactive in nucleophilic additions compared to non-substituted analogs.

Physical Description

Liquid, Other Solid; Liquid
Colorless liquid with a sweet ester odor; [Hawley]
Liquid
COLOURLESS LIQUID.
colourless liquid with slightly fruity odou

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Boiling Point

200 °C
199.00 to 200.00 °C. @ 760.00 mm Hg
199 °C

Flash Point

200 °F (93 °C) (open cup)
85 °C c.c.

Heavy Atom Count

11

Taste

Sweet and fruity taste with apple and pineapple nuances

Vapor Density

5.52 (Air = 1)
Relative vapor density (air = 1): 5.52

Density

1.0551 g/cu cm at 20 °C
Density (at 20 °C): 1.06 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.053-1.056

LogP

3.28 (LogP)

Odor

Sweet ester odor
Slightly aromatic, pleasant odor
Aroma of ripe fruit, peach, cut grass

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-50 °C

UNII

53A58PA183

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.26 [mmHg]
0.19 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 36

Pictograms

Irritant

Irritant

Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.

Other CAS

6768-23-6

Absorption Distribution and Excretion

A shower decontamination bench model has been used to assess quantitatively the importance of several variables (water pressure and temperature, surfactant concentration in the decontamination fluid, nozzle type, and shower time) on decontamination of nontoxic chemical warfare-agent simulants diethyl malonate and thickened diethyl malonate from pig skin in vitro. Diethyl malonate was validated as a simulant for 1,2,2-trimethylpropyl methylphosphonofluoridate (soman) by comparison of the skin penetration and decontamination of radiolabeled diethyl malonate to the radiolabeled phosphonofluoridate in shower decontamination trials of pig skin in vitro. Percutaneous penetration of diethyl malonate was significantly greater than that of the phosphonofluoridate during the 15-min period after application. However, both were less than 0.1% of the applied dose. Showering or thickener had no significant effect on the percutaneous penetration of diethyl malonate or the phosphonofluoridate. Most of the phosphonofluoridate removed by showering or scrubbing the skin was inactivated. The quantity of intact 1,2,2-trimethylpropyl methylphosphonofluoridate that penetrated through the skin was below the detection limit of the enzymatic analysis. There was no statistically significant difference between the phosphonofluoridate and diethyl malonate in efficacy of shower decontamination. The presence of thickener did not have a significant effect on decontamination efficacy.
The in vitro distribution and fate of [(14)C]diethyl malonate and [(14)C]diisopropyl fluorophosphate were evaluated on normal and heat-treated pig skin. The extent of hydrolysis from the skin surface, skin, and receptor fluid was determined. A significant skin-mediated hydrolysis (15-35% of applied dose) was observed for diethyl malonate in normal skin, but not in heat-treated skin. These results indicated that a heat labile process (e.g., enzymatic hydrolysis) was in part responsible for the degradation of diethyl malonate after topical application to normal skin. Heat treatment tripled the skin penetration of diisopropyl fluorophosphate and reduced the amount of recovered hydrolysis product, diisopropyl phosphoric acid. Enzymatic and spontaneous hydrolysis, as well as impurity, accounted for the presence of degradation product.

Metabolism Metabolites

Hydrolysis of diethyl malonate would produce ethanol and malonic acid, which is a relatively strong acid and acts as an inhibitor of enzymes, including succinic dehydrogenase.
Diethyl malonate was hydrolyzed by adipose-tisue lipase and to the monoester by alpha-chymotrypsin.

Wikipedia

Diethyl malonate
Pimecrolimus

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

By passing hydrogen chloride into cyanoacetic acid dissolved in absolute alcohol with subsequent distillation.
Carbon Monoxide Process. According to this process, dimethyl, diethyl, and diisopropyl malonates are produced by a dicobalt octacarbonyl-catalyzed reaction of chloroacetates (methyl, ethyl, or isopropyl) with carbon monoxide in the presence of the appropriate alcohol. In the case of diethyl malonate the reaction is conducted at around 100 °C and 18 bar at pH 5.7. Ethyl acetate is formed as a major byproduct. After completion of the reaction, sodium chloride and catalyst are separated. The alcohol and the low-boiling components are distilled off and the nonconverted chloroacetate recovered by distillation. The crude ethyl malonate obtained is purified by redistillation.
Reacting chloroacetic acid to cyanoacetic acid using sodium cyanide and subsequent saponification; malonic acid if finally esterified by azeotropic distillation with ethanol in benzene.

General Manufacturing Information

Miscellaneous Manufacturing
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All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Propanedioic acid, 1,3-diethyl ester: ACTIVE
Diethyl malonate is diethyl ester of malonic acid. Acylation of diethyl malonate using magnesium chloride and triethylamine is reported. K2CO3-catalyzed 1,4-addition reaction of diethyl malonate with various substituted 1,2-allenic ketones yields polyfunctionalized beta,gamma-unsaturated enones.

Analytic Laboratory Methods

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20 MPa etc.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Because it inhibits dehydrochlorinase activity, diethyl malonate (10-40 ppm) increased the toxicity of DDT (2 ppm) to DDT-resistant mosquitoes Culex fatinans.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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